molecular formula C17H20F3NO2 B12744200 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- CAS No. 335665-68-4

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Cat. No.: B12744200
CAS No.: 335665-68-4
M. Wt: 327.34 g/mol
InChI Key: GFCFCFQXNXWQIZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a synthetic organic compound that belongs to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

  • Formation of the pyridinone core through cyclization reactions.
  • Introduction of the ethoxy and trifluoromethyl groups via nucleophilic substitution or addition reactions.
  • Incorporation of the cyclopropyl and propynyl groups through alkylation or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium ethoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
  • 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
  • 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its specific structural features, such as the presence of the cyclopropyl, ethoxy, and trifluoromethyl groups

Properties

CAS No.

335665-68-4

Molecular Formula

C17H20F3NO2

Molecular Weight

327.34 g/mol

IUPAC Name

3-[(2S)-4-cyclopropyl-2-ethoxy-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H20F3NO2/c1-4-13-10-14(15(22)21-11(13)3)16(23-5-2,17(18,19)20)9-8-12-6-7-12/h10,12H,4-7H2,1-3H3,(H,21,22)/t16-/m0/s1

InChI Key

GFCFCFQXNXWQIZ-INIZCTEOSA-N

Isomeric SMILES

CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC)C

Canonical SMILES

CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.